molecular formula C31H28BrN5O3 B4924042 5-Bromo-3,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methylindol-2-one

5-Bromo-3,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methylindol-2-one

Cat. No.: B4924042
M. Wt: 598.5 g/mol
InChI Key: YMVRKURHCKBZDI-UHFFFAOYSA-N
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Description

5-Bromo-3,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methylindol-2-one is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methylindol-2-one typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Bromination of the indole ring.
  • Formation of the pyrazole rings through cyclization reactions.
  • Coupling of the pyrazole rings with the indole core.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the biological activity.

    Substitution: Halogen substitution reactions can be performed to introduce different substituents on the indole or pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They may include various substituted indole and pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Potential therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Bromo-3,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methylindol-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors, leading to modulation of signaling pathways.

    Pathways: Involvement in key biological pathways, such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3,3-Bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methylindol-2-one: Lacks the bromine substituent.

    5-Chloro-3,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methylindol-2-one: Contains a chlorine substituent instead of bromine.

Uniqueness

The presence of the bromine atom in 5-Bromo-3,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methylindol-2-one may confer unique properties, such as increased reactivity or altered biological activity, compared to its analogs.

Properties

IUPAC Name

5-bromo-3,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28BrN5O3/c1-19-26(28(38)36(34(19)4)22-12-8-6-9-13-22)31(24-18-21(32)16-17-25(24)33(3)30(31)40)27-20(2)35(5)37(29(27)39)23-14-10-7-11-15-23/h6-18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVRKURHCKBZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C3(C4=C(C=CC(=C4)Br)N(C3=O)C)C5=C(N(N(C5=O)C6=CC=CC=C6)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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